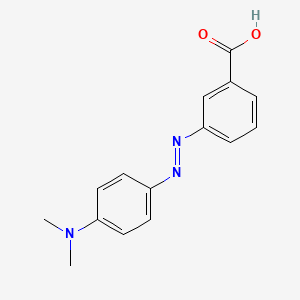

3'-Carboxy-4-dimethylaminoazobenzene

Übersicht

Beschreibung

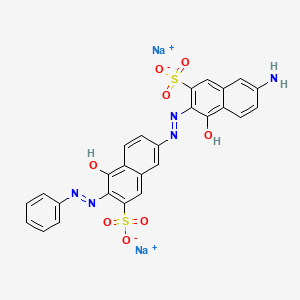

CDAA is a synthetic compound used in a variety of scientific experiments. It has a molecular formula of C15H15N3O2 .

Molecular Structure Analysis

CDAA has a molecular weight of 269.3 g/mol. The specific structure is not detailed in the search results, but it belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .Wissenschaftliche Forschungsanwendungen

at 25°C, and for the equilibrium between the monoprotic form and the basic form, at 25°C.

Application in Environmental Science

Scientific Field

Environmental Science

Summary of Application

m-Methyl red is applied in environmental science for the removal of dyes from wastewater using bio-adsorbents.

Methods of Application

The bark of the Dodonaea viscosa plant is used as a bio-adsorbent for the removal of m-Methyl red dye from aqueous solutions. The adsorption process is optimized by varying time, initial dye concentration, pH, and ionic strength.

Results

The bark showed an effective adsorption of m-Methyl red, up to 73%, under optimized conditions in an aqueous medium .

Application in Microbiology

Scientific Field

Microbiology

Summary of Application

In microbiology, m-Methyl red is utilized to identify bacteria that produce stable acids through mixed acid fermentation of glucose.

Methods of Application

The compound is used as a pH indicator in microbiological assays to determine the production of stable acids by bacteria.

Results

Bacteria that ferment glucose and produce stable acids change the color of the medium containing m-Methyl red, indicating their metabolic pathway .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

m-Methyl red is employed as a pH indicator in titrations to determine the endpoint of acid-base reactions.

Methods of Application

The indicator changes color based on the pH of the solution, providing a visual cue for the completion of the reaction.

Results

The color change occurs from red in pH less than 4.4 to yellow in pH over 6.2, allowing precise determination of the endpoint .

Application in Material Science

Scientific Field

Material Science

Summary of Application

The compound is investigated for its photochromic properties, which have potential applications in the development of smart materials.

Methods of Application

Photochromism of m-Methyl red is studied by exposing it to different wavelengths of light and observing the change in color.

Results

The investigations into the photochromic behavior of m-Methyl red contribute to the understanding of its structural properties and potential use in smart materials .

Application in Industrial Processes

Scientific Field

Industrial Processes

Summary of Application

m-Methyl red is used in the paper and textile industries for dyeing processes due to its color properties.

Methods of Application

The dye is applied to materials through various dyeing techniques, which may include batch, continuous, or pad-dry-cure processes.

Results

The use of m-Methyl red in industrial dyeing processes results in vibrant colors with specific adherence properties to the materials being dyed .

Eigenschaften

IUPAC Name |

3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMPLPMVLCTBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031332 | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carboxy-4-dimethylaminoazobenzene | |

CAS RN |

20691-84-3 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)